molecular formula C10H11BrN4O4 B054784 2-Bromo-2'-deoxyinosine CAS No. 123994-87-6

2-Bromo-2'-deoxyinosine

Cat. No. B054784
M. Wt: 331.12 g/mol
InChI Key: HGAZEBCPIVCHRO-KVQBGUIXSA-N
Attention: For research use only. Not for human or veterinary use.
Usually In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-Bromo-2’-deoxyinosine is a chemical compound . It is a derivative of deoxyinosine, which is a nucleoside molecule that is formed when hypoxanthine is attached to a deoxyribose ring (also known as a ribofuranose) via a β-N9-glycosidic bond .


Molecular Structure Analysis

The molecular structure of 2-Bromo-2’-deoxyinosine has been analyzed using various spectroscopic methods, including 1H and 13C-NMR . These methods provide detailed information about the molecular structure and the chemical environment of the atoms within the molecule .


Chemical Reactions Analysis

While specific chemical reactions involving 2-Bromo-2’-deoxyinosine are not available, related compounds undergo a variety of reactions. For example, bromo compounds can participate in elimination reactions, which involve the removal of atoms or groups of atoms from the molecule .

Scientific Research Applications

  • Synthesis and Reactions of Nucleoside Derivatives :

    • Pottabathini et al. (2005) discuss the synthesis of nucleoside derivatives like 2-chloro- and 2-tosyloxy-2'-deoxyinosine, which have potential utility in preparing N-substituted 2'-deoxyguanosine analogues. These compounds could replace more cumbersome bromo and fluoro analogues in certain applications (Pottabathini et al., 2005).
  • Characterization of Oligodeoxynucleotides :

    • Kowalczyk et al. (2001) synthesized oligonucleotides containing N1-adducted 2'-deoxyinosines, which could be mutagenic if formed in DNA. This research contributes to understanding DNA modifications that may lead to mutagenesis (Kowalczyk et al., 2001).
  • Chemical Radiation Studies :

    • Russo et al. (2006) studied the reactions of hydrated electrons with 8-bromo-2'-deoxyinosine in aqueous solutions, providing insights into the radiation chemistry of brominated nucleosides. This could have implications for understanding DNA damage under radiolytic conditions (Russo et al., 2006).
  • Synthesis of Modified Nucleosides :

    • Ji Ya-fei (2008) synthesized 5′-deoxyinosine from inosine, providing a method to create modified nucleosides, which are essential in nucleic acid chemistry (Ji Ya-fei, 2008).
  • Application in PCR Mutagenesis :

    • Ueda et al. (1995) explored the use of deoxynucleotide triphosphate analogs like 2′-deoxyinosine 5′-triphosphate in PCR random mutagenesis. This suggests its potential in creating diverse DNA sequences for research purposes (Ueda et al., 1995).
  • Bioactivity in Aptamer Function :

    • Fan et al. (2016) investigated the chemical modification of 2′-deoxyinosine in aptamers, finding that modifications enhanced the aptamer's anti-proliferative functions and target affinity. This is significant for the development of aptamer-based therapeutics (Fan et al., 2016).

Safety And Hazards

While specific safety data for 2-Bromo-2’-deoxyinosine is not available, safety data sheets for similar compounds suggest that they should be handled with care. They may cause skin and eye irritation, and may have harmful effects if inhaled or ingested .

properties

IUPAC Name

2-bromo-9-[(2R,4S,5R)-4-hydroxy-5-(hydroxymethyl)oxolan-2-yl]-1H-purin-6-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H11BrN4O4/c11-10-13-8-7(9(18)14-10)12-3-15(8)6-1-4(17)5(2-16)19-6/h3-6,16-17H,1-2H2,(H,13,14,18)/t4-,5+,6+/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HGAZEBCPIVCHRO-KVQBGUIXSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(C(OC1N2C=NC3=C2N=C(NC3=O)Br)CO)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1[C@@H]([C@H](O[C@H]1N2C=NC3=C2N=C(NC3=O)Br)CO)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H11BrN4O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

331.12 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-Bromo-2'-deoxyinosine

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
2-Bromo-2'-deoxyinosine
Reactant of Route 2
2-Bromo-2'-deoxyinosine
Reactant of Route 3
2-Bromo-2'-deoxyinosine
Reactant of Route 4
Reactant of Route 4
2-Bromo-2'-deoxyinosine
Reactant of Route 5
2-Bromo-2'-deoxyinosine
Reactant of Route 6
2-Bromo-2'-deoxyinosine

Citations

For This Compound
26
Citations
N Pottabathini, S Bae, P Pradhan… - The Journal of …, 2005 - ACS Publications
… Similarly, 2-bromo-2‘-deoxyinosine has been synthesized by a condensation between 2-… -protected 6 and unprotected 7 ) as well as those of 2-bromo-2‘-deoxyinosine (O6-protected 8 ). …
Number of citations: 33 pubs.acs.org
S Freese, J Hoheisel, H Lehrach… - Nucleosides & …, 1991 - Taylor & Francis
… -deoxyguanosine 5' - triphosphates and 2-bromo-2'-deoxyinosine 5'-triphosphate were synthesized … 2-Bromo-2'-deoxyinosine 5'-triphosphate was a good substrate for pol I, and it was a …
Number of citations: 11 www.tandfonline.com
K Pongracz, WJ Bodell - Chemical research in toxicology, 1996 - ACS Publications
… 2-Bromo-2‘-deoxyinosine 3‘-phosphate was synthesized with a combination of synthetic and enzymatic methods. Reaction of 2-bromo-2‘-deoxyinosine 3‘-… of 2-bromo-2‘-deoxyinosine 3‘-…
Number of citations: 27 pubs.acs.org
RR Bonala, IG Shishkina, F Johnson - Tetrahedron Letters, 2000 - Elsevier
… The protected 2-bromo-2′-deoxyinosine (1) was prepared as previously described.8., 11. The results of the coupling reactions are given in Table 1. All reactions were carried out at 80…
Number of citations: 33 www.sciencedirect.com
E Champeil, P Pradhan… - The Journal of organic …, 2007 - ACS Publications
… ‘-bis-O-(tert-butyldimethylsilyl)-2-bromo-2‘-deoxyinosine, using a (±)-BINAP−Pd complex and … amino tribenzoates with the 2-bromo-2‘-deoxyinosine derivative proceeded in comparable …
Number of citations: 24 pubs.acs.org
MK Lakshman, JH Hilmer, JQ Martin… - Journal of the …, 2001 - ACS Publications
… involving modification at the C-2 position, four boronic acids were studied, and in each case, good cross-coupling yields were obtained using the O 6 -benzyl-2-bromo-2‘-deoxyinosine …
Number of citations: 123 pubs.acs.org
DL Matthews - 1991 - cdr.lib.unc.edu
… Specific objectives of this study included the following: 1) Develop a straightforward synthetic route for generation of 2-bromo-2'-deoxyinosine (2-BrdI) or a suitably protected …
Number of citations: 0 cdr.lib.unc.edu
S Bae, MK Lakshman - Organic letters, 2008 - ACS Publications
… for the synthesis of O6-protected and unprotected 2-bromo-2′-deoxyinosine derivatives: … Some examples for the synthesis of O6-protected and unprotected 2-bromo-2′-deoxyinosine …
Number of citations: 32 pubs.acs.org
C Hildebrand, D Sandoli, F Focher… - Journal of medicinal …, 1990 - ACS Publications
… /V2-n-hexyl-2'-deoxyguanosine, was synthesized by direct displacement of the halogen from 2-bromo-2/-deoxyinosine with n-hexylamine in ethanol at 120 C. TK Inhibitory Assays. The …
Number of citations: 59 pubs.acs.org
H Zhang, U Bren, ID Kozekov, CJ Rizzo, DF Stec… - Journal of molecular …, 2009 - Elsevier
… ) (A- and Y-family DNA polymerases, respectively) with an oligonucleotide containing dI, two halogen substituents (2-fluoro-2′-deoxyinosine (2-FdI) and 2-bromo-2′-deoxyinosine (2-…
Number of citations: 30 www.sciencedirect.com

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.